molecular formula C20H24N4O3 B11970326 2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide

2-(4-Benzyl-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide

Cat. No.: B11970326
M. Wt: 368.4 g/mol
InChI Key: PCMDLUGQDBUFCF-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, and a hydrazide moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-benzylpiperazine, is synthesized by reacting piperazine with benzyl chloride under basic conditions.

    Hydrazide Formation: The piperazine derivative is then reacted with acetohydrazide to form the intermediate compound.

    Schiff Base Formation: Finally, the intermediate is condensed with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Amines.

    Substitution Products: Functionalized piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide
  • 2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxyphenyl)acetohydrazide

Uniqueness

The presence of both the piperazine ring and the dihydroxybenzylidene moiety in 2-(4-Benzyl-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide makes it unique. This combination can potentially enhance its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H24N4O3/c25-18-7-6-17(19(26)12-18)13-21-22-20(27)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14-15H2,(H,22,27)/b21-13+

InChI Key

PCMDLUGQDBUFCF-FYJGNVAPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.